molecular formula C15H20BrNO4 B11779604 Ethyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate

Ethyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate

Cat. No.: B11779604
M. Wt: 358.23 g/mol
InChI Key: HAJCXAYCCBTEQG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate is a morpholine-derived ester featuring a 3-bromophenoxymethyl substituent. Its structure comprises a morpholino ring connected to an ethyl acetate group and a (3-bromophenoxy)methyl moiety.

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

ethyl 2-[2-[(3-bromophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C15H20BrNO4/c1-2-19-15(18)10-17-6-7-20-14(9-17)11-21-13-5-3-4-12(16)8-13/h3-5,8,14H,2,6-7,9-11H2,1H3

InChI Key

HAJCXAYCCBTEQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOC(C1)COC2=CC(=CC=C2)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted phenoxy compounds, alcohols, and amines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6)
  • Key Difference: Replacement of the 3-bromo substituent with a 4-methoxy group on the phenoxy ring.
  • Solubility: The methoxy group may improve aqueous solubility due to its polarity, whereas the bromo substituent could increase lipophilicity .
  • Synthesis: Likely involves coupling 4-methoxyphenoxymethyl chloride with a morpholino-acetate precursor in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
Ethyl 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetate (CAS 3446-72-8)
  • Key Difference: Replacement of the morpholino-phenoxymethyl group with a chloro-methylindole system.
  • Molecular Weight: Higher molecular weight (C₁₃H₁₄ClNO₂ vs. C₁₅H₂₀BrNO₄ for the target compound) due to the indole scaffold .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Substituents Reference
Target Compound* C₁₅H₂₀BrNO₄ Not Reported 3-Bromophenoxymethyl -
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate C₁₆H₂₃NO₅ Not Reported 4-Methoxyphenoxymethyl
Compound 4 (from ) C₂₃H₂₄N₄O₃ 345–347 Morpholino-pyridinyl
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate C₁₃H₁₄ClNO₂ Not Reported Chloro-methylindole

*Estimated molecular formula based on structural analogy.

Observations :

  • Morpholino-pyridinyl derivatives (e.g., Compound 4 in ) exhibit high melting points (>345°C), attributed to strong intermolecular forces (e.g., hydrogen bonding) from the pyridine and morpholino groups .
  • Bromine’s electron-withdrawing nature in the target compound may reduce melting points compared to methoxy analogs due to decreased crystallinity .
Divergent Approaches :
  • Target Compound: Likely requires bromophenoxymethyl chloride as a key intermediate, reacted with a morpholino-ethyl acetate precursor.
  • 4-Methoxy Analog: Substitution with 4-methoxyphenoxymethyl chloride under similar conditions .

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